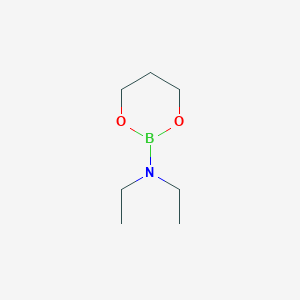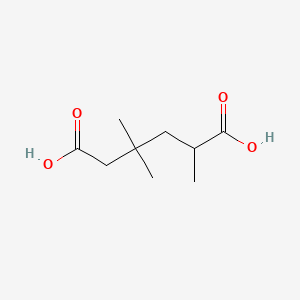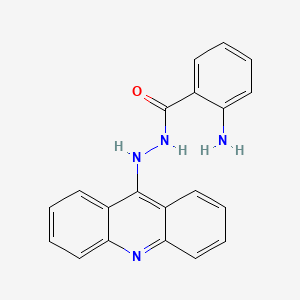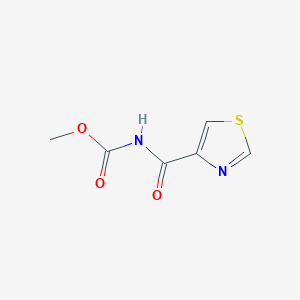![molecular formula C8H8N4S B14152334 N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152334.png)
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a triazole ring, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between 3-methylthiophene-2-carbaldehyde and 4-amino-1,2,4-triazole. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is studied for its electronic properties and potential use in organic solar cells and other electronic devices.
Biological Research: It is used as a ligand in coordination chemistry to form metal complexes with potential biological activities.
Mécanisme D'action
The mechanism of action of N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, forming complexes that can interact with DNA or proteins, leading to biological effects such as antimicrobial or anticancer activity. The Schiff base moiety can also participate in hydrogen bonding and other interactions with biological molecules, enhancing its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(E)-(2-thiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine
- N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine
- N-[(E)-(4-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine
Uniqueness
This compound is unique due to the presence of the 3-methylthiophene moiety, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to enhanced biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H8N4S |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
(E)-1-(3-methylthiophen-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C8H8N4S/c1-7-2-3-13-8(7)4-11-12-5-9-10-6-12/h2-6H,1H3/b11-4+ |
Clé InChI |
RHWLAJGSMALZQE-NYYWCZLTSA-N |
SMILES isomérique |
CC1=C(SC=C1)/C=N/N2C=NN=C2 |
SMILES canonique |
CC1=C(SC=C1)C=NN2C=NN=C2 |
Solubilité |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14152267.png)
![Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14152270.png)
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14152274.png)

![5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14152283.png)



![2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B14152307.png)




